4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone
Description
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is a brominated indole derivative fused with a cyclohexenone ring. Its structure is characterized by a 6-bromoindole group at position 3 of the cyclohexenone ring, which influences both electronic properties and bioactivity.
Properties
IUPAC Name |
4-(6-bromo-1H-indol-3-yl)cyclohex-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h1,3,6-8,16H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZSQFCLRIUZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CNC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone typically involves the bromination of an indole precursor followed by cyclization. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position of the indole ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Spectroscopic Comparison with Analogues
Table 1: Key Structural and Spectroscopic Features
Key Observations :
- Carbonyl Stretching: The cyclohexenone carbonyl IR frequency (1754 cm⁻¹ in compound 108) is lower than in chlorinated analogues (1764 cm⁻¹ in compound 107), reflecting the electron-withdrawing effect of bromine vs. chlorine .
- Steric Effects: Syn-axial bromine in cyclohexenone derivatives deshields adjacent protons (e.g., C2-CH₃ at δ 2.13 in compound 108 vs. δ 2.05 in compound 107) .
Table 2: Bioactivity of Bromoindole Derivatives
Key Observations :
- Carbazole vs. Cyclohexenone: Compound 688’s carbazole structure confers cytotoxicity, while the target compound’s cyclohexenone may offer conformational rigidity for target binding .
- Synergy with Antibiotics : Bisindole ethanamine (compound 1) shows potent adjuvant activity, likely due to dual indole moieties enhancing membrane disruption .
- Role of Substituents : The fluorinated analogue of compound 1 exhibits enhanced biofilm eradication, suggesting halogen positioning critically affects activity .
Biological Activity
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom at the 6-position of the indole ring is believed to enhance its reactivity and biological properties. This article reviews various studies highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features an indole moiety attached to a cyclohexenone framework. The synthesis typically involves bromination of an indole precursor followed by cyclization, utilizing reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | G2/M phase arrest |
| A549 (Lung) | 20 | Caspase activation |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell metabolism, leading to reduced viability and proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cell growth and survival, enhancing its anticancer effects.
- Oxidative Stress Induction : The compound induces oxidative stress in cells, contributing to apoptosis in cancerous tissues .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on MCF-7 breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis confirmed increased apoptotic cells compared to control groups .
- Case Study 2 : In a clinical setting, patients with advanced solid tumors showed partial responses when treated with a regimen including this compound, suggesting its potential for combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
